1-Methyl-8-aminoquinolinium iodide

Description

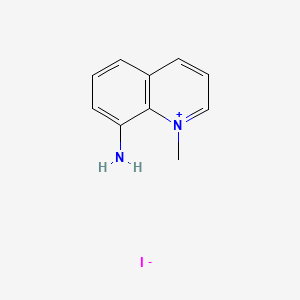

1-Methyl-8-aminoquinolinium iodide is a quaternary ammonium salt derived from quinoline, featuring a methyl group at the 1-position and an amino group at the 8-position of the heterocyclic ring. This compound belongs to a class of iodinated quinolinium salts, which are widely studied for their applications in organic synthesis, catalysis, and materials science due to their tunable electronic properties and ionic character .

Properties

CAS No. |

32907-28-1 |

|---|---|

Molecular Formula |

C10H11IN2 |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

1-methylquinolin-1-ium-8-amine;iodide |

InChI |

InChI=1S/C10H11N2.HI/c1-12-7-3-5-8-4-2-6-9(11)10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1 |

InChI Key |

YUUQNTIQGHLPGT-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)N.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-aminoquinolinium iodide typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-8-aminoquinolinium iodide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding quinoline derivatives.

Reduction: The quinolinium ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quinolinium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr).

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various quinolinium salts depending on the nucleophile used.

Scientific Research Applications

1-Methyl-8-aminoquinolinium iodide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.

Biology: Investigated for its potential as an inhibitor of protein-protein interactions, particularly in the context of amyloid formation.

Medicine: Explored for its antimalarial properties, similar to other 8-aminoquinoline derivatives.

Industry: Utilized in the development of materials with nonlinear optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-8-aminoquinolinium iodide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the aggregation of hen egg white lysozyme by binding to the protein and raising the activation energy barrier for misfolding and aggregation. This property makes it a potential candidate for therapeutic applications in amyloid-related diseases.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

N-Methylisoquinolinium Iodide (1p)

- Structure: Methyl group at the 1-position of isoquinoline (a structural isomer of quinoline).

- Synthesis: Prepared via alkylation of isoquinoline with methyl iodide .

- Physical Properties : Melting point 192–194°C; IR peaks at 1628, 1594, 1478 cm⁻¹ (C–N stretching and aromatic vibrations) .

- Key Difference: Lacks the 8-amino group, reducing its hydrogen-bonding capacity and reactivity in nucleophilic substitution reactions compared to 1-methyl-8-aminoquinolinium iodide.

N-Benzyl-isoquinolinium Iodide (1o)

- Structure: Benzyl substituent at the 1-position of isoquinoline.

- Synthesis : Alkylation with benzyl iodide .

- Key Difference: The bulky benzyl group increases steric hindrance, limiting its utility in coordination chemistry. The absence of an amino group further restricts its electronic versatility.

8-Hydroxy-2-methylquinolinium Zincate Complex

- Structure: 8-hydroxy and 2-methyl substituents on quinoline, coordinated to zinc iodide.

- Synthesis: Reacted 2-methyl-8-hydroxyquinoline with zinc iodide in methanol .

- Key Difference: The hydroxyl group enables metal coordination and hydrogen-bonded networks, unlike the amino group in this compound.

Functional Group Variations

8-[(4-Aminopentyl)amino]-6-methoxyquinoline (Primaquine Analog)

- Structure: Methoxy group at the 6-position and a branched aminoalkyl chain at the 8-position.

- Relevance : A primaquine derivative with antimalarial activity .

- Key Difference: The methoxy group and extended aminoalkyl chain enhance lipid solubility and bioavailability, contrasting with the simpler methyl-amino substituent in this compound.

4-Azido-8-methylquinolin-2(1H)-one

- Structure : Azido and methyl groups at the 4- and 8-positions, respectively.

- Synthesis: Derived from Staudinger reaction or azidation of chloroquinolinone .

- Key Difference: The azido group enables click chemistry applications, while the lactam structure (quinolinone) reduces ionic character compared to iodinated quinolinium salts.

Physicochemical and Catalytic Properties

Melting Points and IR Data

- Note: The absence of direct data for this compound highlights a literature gap. Its properties are inferred from analogs like 1t, where morpholino and butyl groups lower melting points compared to 1p .

Photocatalytic Efficiency

- Iodide salts like Cs₂HgI₄ exhibit visible-light photocatalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.